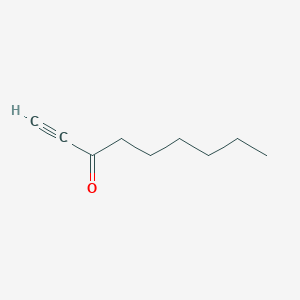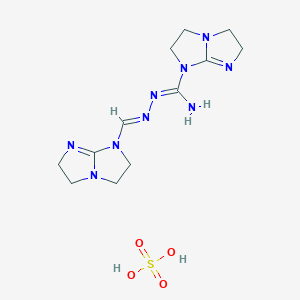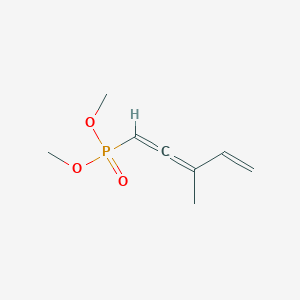
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. Azo dyes are widely used in textile, food, and cosmetic industries due to their stability and range of colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity starting materials and solvents to ensure the consistency and quality of the final product. The industrial production also includes purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the dye.
Reduction: Often used to break the azo bond, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, modifying its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, reduction typically yields aromatic amines, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for its vibrant color properties.
Mécanisme D'action
The mechanism of action of Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form aromatic amines, which can interact with cellular components. The compound’s effects are mediated through its ability to bind to proteins and other biomolecules, altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)benzoate
- Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)benzoate
Uniqueness
What sets Disodium 5-((4-((4-((6-((4-amino-3-methylbenzoyl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3-methylbenzoyl)amino)phenyl)azo)salicylate apart is its specific molecular structure, which imparts unique color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in multiple applications.
Propriétés
Numéro CAS |
93964-14-8 |
|---|---|
Formule moléculaire |
C39H29N7Na2O9S |
Poids moléculaire |
817.7 g/mol |
Nom IUPAC |
disodium;5-[[4-[[4-[[6-[(4-amino-3-methylbenzoyl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-3-methylbenzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C39H31N7O9S.2Na/c1-20-15-22(3-12-31(20)40)38(50)42-27-9-11-29-24(17-27)18-34(56(53,54)55)35(36(29)48)46-45-32-13-4-23(16-21(32)2)37(49)41-25-5-7-26(8-6-25)43-44-28-10-14-33(47)30(19-28)39(51)52;;/h3-19,47-48H,40H2,1-2H3,(H,41,49)(H,42,50)(H,51,52)(H,53,54,55);;/q;2*+1/p-2 |
Clé InChI |
GTOPKYLHZFSSLQ-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
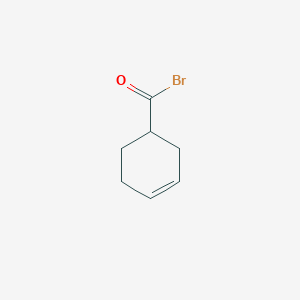
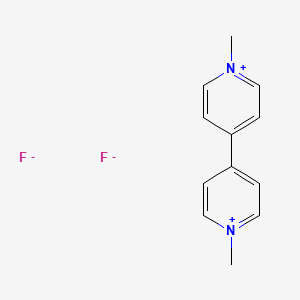

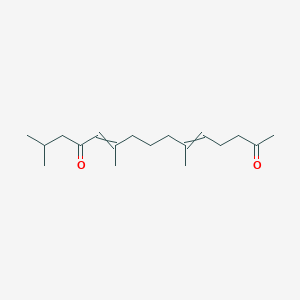

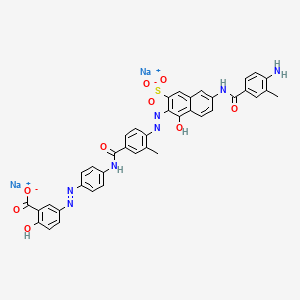
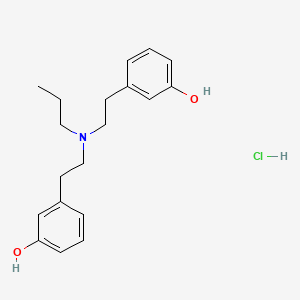
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
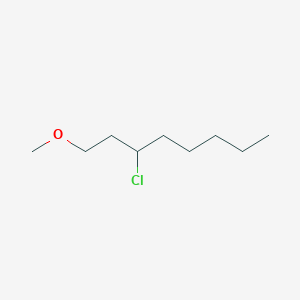
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
